molecular formula C22H20ClNO3S B12116531 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12116531
M. Wt: 413.9 g/mol
InChI Key: YEMCVRGYULFVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide (CAS: 846065-55-2) is a benzamide derivative featuring a chloro-substituted aromatic ring, a naphthalenylmethyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C22H20ClNO3S

Molecular Weight

413.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H20ClNO3S/c23-19-9-4-7-17(13-19)22(25)24(20-11-12-28(26,27)15-20)14-18-8-3-6-16-5-1-2-10-21(16)18/h1-10,13,20H,11-12,14-15H2

InChI Key

YEMCVRGYULFVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide derivatives and related scaffolds, focusing on structural features, synthetic routes, and functional properties.

Benzamide Derivatives with Chloro Substituents
Compound Name Key Structural Features Applications/Properties References
Target Compound 3-Cl, naphthalenylmethyl, tetrahydrothiophene sulfone Potential ligand for metal coordination or bioactive agent
3-Chloro-N-(diethylcarbamothioyl)benzamide 3-Cl, diethylthiourea group Forms stable Ni(II)/Cu(II) complexes; structural studies via X-ray diffraction
3-Chloro-N-[4-(diethylamino)benzyl]-... 3-Cl, diethylaminobenzyl, tetrahydrothiophene sulfone Structural analog with modified aryl group; pharmacological potential inferred
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Cl, methoxyphenylthiourea Coordination chemistry with transition metals

Key Observations :

  • The target compound distinguishes itself through its naphthalene moiety , which enhances aromatic stacking interactions compared to simpler phenyl or substituted benzyl groups in analogs like and .
Naphthalene-Containing Benzamides
Compound Name Key Structural Features Applications/Properties References
Target Compound Naphthalen-1-ylmethyl group Steric bulk for selective binding
N-(naphthalen-1-yl)benzamide Simple naphthyl-benzamide scaffold Model compound for synthetic studies
(E)-3-chloro-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine Naphthylmethyl group, allyl chloride Intermediate for further functionalization

Key Observations :

  • Unlike the allyl chloride derivative , the target compound’s sulfone group may reduce electrophilicity, favoring stability in aqueous environments.
Sulfone-Containing Analogs
Compound Name Key Structural Features Applications/Properties References
Target Compound Tetrahydrothiophene-1,1-dioxide Enhanced solubility and oxidative stability
Polyimides derived from 3-chloro-N-phenyl-phthalimide Phthalimide sulfone monomers High-temperature polymers

Key Observations :

  • The tetrahydrothiophene sulfone in the target compound shares similarities with sulfone-containing phthalimide monomers , which are valued for thermal stability in polymer science. However, the benzamide core may offer greater flexibility for functionalization.

Research Findings and Functional Implications

  • Synthetic Challenges: The target compound’s multi-step synthesis likely parallels methods for related benzamides, such as coupling acyl chlorides with amines (e.g., ). The tetrahydrothiophene sulfone moiety may require pre-oxidation of tetrahydrothiophene derivatives, as seen in sulfone monomer synthesis .
  • Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR, IR, and X-ray crystallography, suggesting similar protocols apply to the target compound.
  • Coordination Chemistry : Thiourea and carbamothioyl analogs exhibit metal-binding properties, implying the target compound’s sulfone and naphthalene groups could stabilize unique coordination geometries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.